N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-methyl-3-(oxan-3-yl)propanamide
Description
N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-methyl-3-(oxan-3-yl)propanamide: is a synthetic organic compound that features a unique structure combining an imidazole ring, a difluoromethyl group, and an oxane ring
Properties
IUPAC Name |
N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-methyl-3-(oxan-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F2N3O2/c1-18(9-12-17-6-7-19(12)14(15)16)13(20)5-4-11-3-2-8-21-10-11/h6-7,11,14H,2-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTJNZJJOAVYEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN1C(F)F)C(=O)CCC2CCCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-methyl-3-(oxan-3-yl)propanamide typically involves multiple steps:
- Final Coupling
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethyl halides.
Attachment of the Oxane Ring: The oxane ring is typically introduced through a nucleophilic substitution reaction involving an appropriate oxane derivative.
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